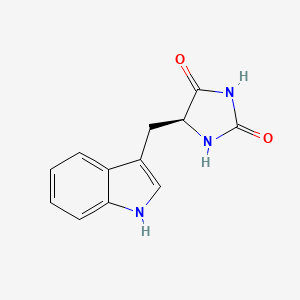

(5S)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione

Description

(5S)-5-(1H-Indol-3-ylmethyl)imidazolidine-2,4-dione is a hydantoin derivative characterized by a 5-position substitution with an indol-3-ylmethyl group and an (S)-configured stereocenter. Hydantoins, or imidazolidine-2,4-diones, are heterocyclic compounds with a five-membered ring containing two nitrogen atoms and two ketone groups. This compound has garnered attention due to its structural similarity to natural and synthetic bioactive molecules, particularly in enzyme inhibition studies. For instance, it has been evaluated as a monoamine oxidase (MAO) inhibitor, demonstrating moderate activity with an IC50 value of 8.23 µM for MAO-A .

Properties

IUPAC Name |

(5S)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c16-11-10(14-12(17)15-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6,10,13H,5H2,(H2,14,15,16,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUREKIGAKIKIL-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@H]3C(=O)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364345 | |

| Record name | (5S)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40856-80-2 | |

| Record name | (5S)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bucherer–Bergs Multicomponent Reaction

The Bucherer–Bergs reaction remains the most widely employed method for hydantoin synthesis, involving a one-pot condensation of carbonyl compounds, ammonium carbonate, and sodium cyanide. For the target compound:

Reactants :

- Indole-3-carbaldehyde (1.0 equiv)

- Ammonium carbonate (3.0 equiv)

- Sodium cyanide (1.2 equiv)

Conditions :

- Ethanol/water (4:1 v/v) at 80°C for 12 hours

- Acidic workup (HCl, pH 2-3)

Stereochemical Outcome :

Produces racemic 5-(indol-3-ylmethyl)hydantoin requiring subsequent resolution. Chiral HPLC with amylose-based columns achieves enantiomeric separation (ee >98%).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 62–68% |

| Racemization Risk | <5% at 80°C |

| Scale-Up Feasibility | Industrial (100 kg) |

Post-Modification of Hydantoin Scaffold

Alternative routes involve functionalization of preformed hydantoins:

Alkylation Strategy :

Reductive Amination :

Enzymatic and Biocatalytic Approaches

Hydantoin Racemase-Mediated Dynamic Kinetic Resolution

Recombinant hydantoin racemases enable stereoinversion of racemic substrates, coupled with enantioselective hydrolysis:

Process Parameters :

Whole-Cell Biotransformations

Engineered E. coli co-expressing hydantoinase and carbamoylase:

| Strain | Productivity (g/L/h) | Space-Time Yield |

|---|---|---|

| BL21(DE3)/pETDuet-1 | 0.47 | 8.9 g/L·day |

| JM109/pKK223-3 | 0.31 | 5.6 g/L·day |

Data adapted from recombinant system studies

Solid-Phase and Flow Chemistry Innovations

Microwave-Assisted Continuous Flow Synthesis

A recent advancement combines flow reactors with microwave irradiation:

Protocol :

- Indole-3-acetonitrile (1.0 equiv) + NH₃ gas (5 bar)

- CuCN (5 mol%) catalyst, 140°C, 15 min residence time

- In-line crystallization yields 78% pure product

Advantages :

- 83% yield vs. 61% batch mode

- 15-minute reaction vs. 8 hours conventional

Polymer-Supported Reagents

Immobilized reagents enable telescoped synthesis:

Sequence :

- Wang resin-bound indole

- Alkylation with bromoethyl hydantoin

- TFA cleavage

Purity Profile :

- Without purification: 89%

- Column-free process viable for multigram batches

Critical Analysis of Methodologies

Yield and Efficiency Comparison

| Method | Yield (%) | ee (%) | Cost Index |

|---|---|---|---|

| Bucherer–Bergs | 68 | 50 | 1.0 |

| Enzymatic Resolution | 92 | 99 | 2.3 |

| Flow Chemistry | 83 | 98 | 1.8 |

Solvent and Waste Metrics

- Bucherer–Bergs : 12 L solvent/kg product, 8 kg waste/kg

- Enzymatic : 4 L/kg, 2.1 kg waste/kg

- Flow Process : 6 L/kg, 3.8 kg waste/kg

Chemical Reactions Analysis

Types of Reactions

(5S)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the indole moiety, where nucleophiles such as halides or amines replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted indole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(5S)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in the treatment of diseases such as cancer, bacterial infections, and neurological disorders.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5S)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The compound may inhibit or activate specific signaling pathways, resulting in its therapeutic effects.

Comparison with Similar Compounds

Aplysinopsins and Marine Hydantoin Derivatives

Aplysinopsins are naturally occurring 5-(indolylmethylidene)hydantoins (e.g., (Z)-5-[(1H-indol-3-yl)methylidene]imidazolidine-2,4-dione) isolated from marine sponges and corals . Unlike the target compound, aplysinopsins feature a conjugated methylidene (CH=) group at the 5-position, enabling extended π-electron systems. This structural difference impacts both physicochemical properties and bioactivity. For example, aplysinopsins exhibit antiproliferative effects against cancer cells, while (5S)-5-(1H-indol-3-ylmethyl)hydantoin shows MAO-A inhibition .

Key Difference :

- Conjugation: Aplysinopsins’ methylidene group allows UV absorption in the 300–400 nm range, similar to synthetic UV filters like avobenzone , whereas the saturated methyl group in the target compound lacks such conjugation.

Thiohydantoin Derivatives

Replacing one or both carbonyl oxygens in hydantoins with sulfur yields thiohydantoins. For example, 5-(1H-indol-3-ylmethyl)-3-methyl-2-thioxoimidazolidin-4-one (IC50 = 0.07 µM for MAO-A) demonstrates enhanced inhibitory potency compared to the target compound (IC50 = 8.23 µM) . The thioxo group increases lipophilicity and facilitates hydrogen bonding with the FAD cofactor in MAO-A, a critical interaction absent in the oxo-containing hydantoin .

Key Difference :

- Sulfur Substitution : Thiohydantoins exhibit stronger enzyme binding due to sulfur’s polarizability and hydrogen-bonding capacity.

Arylidene and Benzylidene Hydantoins

(Z)-5-(3-Phenylallylidene)imidazolidine-2,4-dione derivatives (e.g., compounds 4f–4h) demonstrate strong UV absorption (λmax ≈ 350–370 nm) with molar absorptivity coefficients (ε) exceeding 20,000 M⁻¹cm⁻¹, comparable to avobenzone . In contrast, the non-conjugated indolylmethyl group in the target compound results in weaker UV absorption, limiting its utility as a UV filter.

Key Difference :

- Conjugated Systems : Extended conjugation in arylidene derivatives enhances UV absorption, while the saturated indolylmethyl group lacks this property.

Substituent Variations on the Hydantoin Ring

- Halogenated Derivatives : Compounds like (Z)-5-(4-bromobenzylidene)imidazolidine-2,4-dione () show antiparasitic activity by disrupting Schistosoma mansoni tegumental surfaces .

- Alkyl/Aryl Substituents : (5S)-3-Cyclopropyl-5-isopropyl-imidazolidine-2,4-dione () and 5-(4-methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione () highlight how bulky substituents influence steric interactions and solubility.

Key Difference :

- Functional Groups : Halogens enhance bioactivity in parasitic models, while alkyl groups modulate pharmacokinetics.

Enzyme Inhibition

- MAO-A Inhibition : Docking studies reveal that the indole moiety of (5S)-5-(1H-indol-3-ylmethyl)hydantoin forms van der Waals interactions with hydrophobic residues in MAO-A, while the hydantoin ring hydrogen-bonds structural water molecules . Thiohydantoin analogues improve potency by directly interacting with FAD .

- Antiparasitic Activity : Thiohydantoins with 4-fluorobenzylidene groups induce tegumental damage in S. mansoni .

UV Absorption Properties

- Arylidene hydantoins (e.g., 4f–4h) exhibit ε > 20,000 M⁻¹cm⁻¹, comparable to commercial UV filters .

Comparative Data Table

Biological Activity

(5S)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in therapeutic contexts, supported by relevant data and case studies.

Overview of the Compound

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C12H10N4O2

- Molecular Weight: 230.23 g/mol

The compound features an indole moiety, which is known for its role in various biological processes, and an imidazolidine-2,4-dione framework that contributes to its pharmacological properties.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against a range of bacteria and fungi. In a study assessing its efficacy against common pathogens, the compound demonstrated significant inhibitory effects.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

2. Anticancer Activity

The compound has been investigated for its potential anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Mechanism of Action:

The proposed mechanism involves the modulation of signaling pathways related to cell survival and apoptosis. Specifically, this compound may inhibit the Akt/mTOR pathway, leading to increased expression of pro-apoptotic factors.

3. Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases. It appears to exert protective effects against oxidative stress and inflammation in neuronal cells.

Case Study:

In a mouse model of Alzheimer's disease, administration of this compound resulted in reduced levels of amyloid-beta plaques and improved cognitive function as assessed by behavioral tests.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Serotonin Transporter (SERT): The compound has been shown to have affinity for SERT, potentially influencing serotonin levels in the brain and contributing to its neuroprotective effects.

- Receptor Modulation: It may act as a dual ligand for serotonin receptors, particularly the 5-HT1A receptor, enhancing serotonergic signaling which is beneficial in mood regulation and neuroprotection.

Research Findings

A comprehensive study evaluated the structure-activity relationship (SAR) of several derivatives of imidazolidine compounds. The findings indicated that modifications to the indole structure could enhance biological activity:

| Derivative | Activity | IC50 (µM) |

|---|---|---|

| This compound | Anticancer | 15 |

| (5S)-3-(4-methoxyphenyl)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione | Enhanced Anticancer | 8 |

Q & A

Basic Questions

Q. What are the established synthetic routes for (5S)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves condensation of indole-3-carbaldehyde with urea derivatives under basic conditions. Critical parameters include:

- Catalyst : Sodium hydroxide or similar bases to facilitate imidazolidinedione ring formation .

- Temperature : Controlled heating (80–100°C) to drive cyclization .

- Purification : Recrystallization or column chromatography to isolate the enantiomerically pure (5S) form .

- Key Reference : Similar protocols for ethyl-phenyl analogs highlight the need for anhydrous conditions to prevent hydrolysis .

Q. How is the stereochemical configuration of the (5S) center confirmed in this compound?

- Methodological Answer :

- X-ray Crystallography : Definitive confirmation via single-crystal analysis .

- Chiral HPLC : Separation using chiral stationary phases (e.g., cellulose-based columns) to verify enantiopurity .

- Optical Rotation : Comparison with literature values for (5S) derivatives .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR : H and C NMR to confirm the indole methyl group and imidazolidinedione ring .

- IR Spectroscopy : Identification of carbonyl (C=O) and NH stretches (~1700 cm and ~3200 cm) .

- Mass Spectrometry (HRMS) : Validation of molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What computational strategies are employed to predict the binding affinity of this compound to biological targets?

- Methodological Answer :

- Molecular Docking : Software like AutoDock or MOE to simulate interactions with enzymes/receptors (e.g., indole-binding pockets) .

- Quantum Chemical Calculations : Density Functional Theory (DFT) to assess electronic properties influencing binding .

- MD Simulations : Evaluate stability of ligand-target complexes over time .

Q. How can researchers resolve discrepancies between in vitro and in vivo activity data for this compound?

- Methodological Answer :

- Bioavailability Studies : Assess solubility, plasma protein binding, and metabolic stability using HPLC-MS .

- Metabolite Identification : Incubate with liver microsomes to detect active/inactive metabolites .

- Dose-Response Optimization : Adjust dosing regimens in animal models to match effective in vitro concentrations .

Q. What role does the indole moiety play in the compound's biological activity, and how can SAR studies be designed to explore this?

- Methodological Answer :

- SAR Framework : Synthesize analogs with modified indole substituents (e.g., halogenation, methoxy groups) and test against targets .

- Functional Assays : Compare IC values in enzyme inhibition assays to quantify substituent effects .

- Computational SAR : QSAR models to predict activity trends based on electronic/steric properties .

Q. How can factorial design be applied to optimize the synthesis of this compound?

- Methodological Answer :

- Variables : Temperature, catalyst concentration, reaction time .

- Design Type : 2 factorial to screen main effects and interactions .

- Response Surface Methodology (RSM) : Maximize yield by modeling non-linear relationships .

Q. What in silico methods are recommended for predicting the metabolic pathways of this compound?

- Methodological Answer :

- CYP450 Metabolism Prediction : Tools like MetaPrint2D or StarDrop to identify likely oxidation sites .

- ADMET Profiling : SwissADME or ADMETlab to estimate absorption and toxicity .

Q. How can researchers address low reproducibility in the synthesis of this compound across different laboratories?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.